REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11](=[O:13])[CH3:12])=[CH:5][CH:4]=1.[CH2:14]([O:16][C:17](=[O:23])[C:18](OCC)=[O:19])[CH3:15].CC[O-].[Na+]>CCO>[CH2:14]([O:16][C:17](=[O:23])[C:18](=[O:19])[CH2:12][C:11](=[O:13])[CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
14.9908 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)CCC(C)=O
|
Name
|
|
Quantity
|
12.3434 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
28.1 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirring in an ice bath under N2
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 minutes
|
Duration
|
15 min
|
Type
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STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
was placed on mechanical shaker overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at 0° C. with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with CH2Cl2
|
Type
|
WASH
|
Details
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The combined organics were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield crude 22
|
Type
|
CUSTOM
|
Details
|
The crude material was purified with 1:1 Hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |